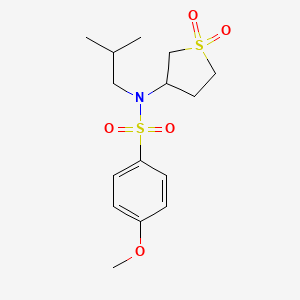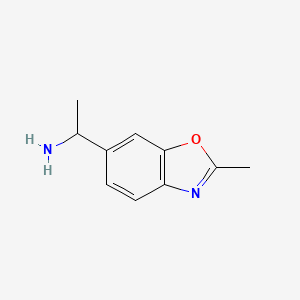![molecular formula C20H23FN4O B2540915 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2097913-43-2](/img/structure/B2540915.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound. Its intricate structure suggests potential applications across various scientific fields, particularly in medicinal chemistry due to its unique chemical properties. This compound’s novelty lies in its combination of a cyclopropane ring with a tetrahydroquinazoline moiety, decorated with both dimethylamino and fluorophenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesize the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline intermediate.
Reagents: Dimethylamine, appropriate quinazoline precursor.
Conditions: Typically, a condensation reaction under reflux conditions.
Step 2: Introduce the 1-(4-fluorophenyl)cyclopropane-1-carboxamide functionality.
Reagents: 4-fluorophenylcyclopropane, carboxamide derivative.
Conditions: A coupling reaction, often facilitated by a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), under inert atmosphere.
Industrial Production Methods
Bulk Synthesis: This involves scaling up the aforementioned synthetic routes using industrial reactors.
Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: Standard methods like crystallization or chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: The amide bond or the quinazoline ring can undergo reduction under appropriate conditions.
Substitution: The fluorophenyl group provides a site for nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products:
Oxidation leads to carboxylic acids or ketones.
Reduction yields simpler amine derivatives.
Substitution results in varied functionalized aromatic compounds.
科学的研究の応用
Chemistry:
Used in the study of complex organic reaction mechanisms.
Serves as a building block for synthesizing novel compounds with potential bioactivity.
Biology:
Investigated for its effects on cellular signaling pathways.
Medicine:
Explored as a potential pharmaceutical agent for its unique pharmacophore.
Industry:
Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic conductivity.
作用機序
Molecular Targets and Pathways Involved:
Receptors: The fluorophenyl group allows for binding to specific receptors, such as adrenergic or serotonergic receptors, potentially modulating their activity.
Enzymatic Pathways: The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways.
Cellular Effects: Modifies signaling pathways at the cellular level, potentially leading to changes in gene expression or cellular metabolism.
類似化合物との比較
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-cyclopropane-1-carboxamide: Lacks the fluorophenyl group, leading to different binding properties and potential activities.
1-(4-fluorophenyl)cyclopropane-1-carboxamide: Does not contain the quinazoline moiety, limiting its biochemical interactions.
2-(dimethylamino)-quinazoline derivatives: These have the quinazoline moiety but lack the cyclopropane and fluorophenyl groups, affecting their overall pharmacokinetic and dynamic properties.
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-25(2)19-22-12-13-11-16(7-8-17(13)24-19)23-18(26)20(9-10-20)14-3-5-15(21)6-4-14/h3-6,12,16H,7-11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPOVOKSWLZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)



![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2540842.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)


![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2540849.png)
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)
